molecular formula C12H17NO B7829471 2-((Diethylamino)methyl)benzaldehyde

2-((Diethylamino)methyl)benzaldehyde

Cat. No.: B7829471
M. Wt: 191.27 g/mol
InChI Key: MNHQSFVJKCHZMC-UHFFFAOYSA-N
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Description

2-((Diethylamino)methyl)benzaldehyde ( 79422-67-6) is a versatile organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This benzaldehyde derivative features a diethylaminomethyl substituent on the aromatic ring, making it a valuable building block in organic synthesis and materials science research. Its structure, characterized by both an aldehyde group and a basic tertiary amine, allows it to participate in various chemical reactions, most notably as a precursor for Schiff base formation . A primary research application of this compound and its analogues is in the development of stimuli-responsive "smart" polymers . These functional copolymers can change their properties in response to environmental triggers like pH, due to the presence of the basic diethylamino group, and temperature. Such materials show significant promise in advanced fields including drug delivery systems, biosensors, and bio-separation technologies . Researchers utilize the aldehyde functionality to graft biomolecules such as amino acids (e.g., tryptophan and tyrosine) onto polymer backbones via a click chemistry reaction, creating platforms for specialized bio-applications . This product is intended For Research Use Only and is strictly for laboratory or professional research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

2-(diethylaminomethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-13(4-2)9-11-7-5-6-8-12(11)10-14/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHQSFVJKCHZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Conditions

In a representative procedure, vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with formaldehyde and diethylamine in ethanol under reflux with a water trap. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by formaldehyde-mediated methylene bridge formation. After 3 hours, the product is isolated as a yellowish-white solid with a 97% yield and a melting point of 126°C.

Key Parameters:

  • Molar Ratios: Vanillin : formaldehyde : diethylamine = 1 : 5 : 2

  • Solvent: Ethanol (100 mL per 20 g vanillin)

  • Temperature: Reflux (~78°C)

  • Workup: Concentration under reduced pressure, desiccation with CaCl₂

Solvent and Catalyst Optimization

Alternative solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) have been explored, though ethanol remains optimal for its ability to dissolve both polar and nonpolar intermediates. Base catalysts such as sodium hydroxide (NaOH) or triethylamine (TEA) are occasionally employed to deprotonate the amine, accelerating nucleophilic attack. For example, using NaOH pellets in CH₂Cl₂ at 0–5°C improved reaction homogeneity, albeit with a marginal yield reduction to 75%.

Alternative Synthetic Approaches

Photochemical Methods

Photochemical synthesis under UV irradiation in dimethyl sulfoxide (DMSO) has been reported for analogous compounds, though yields for 2-((Diethylamino)methyl)benzaldehyde remain suboptimal (~56%). This method avoids high temperatures but requires rigorous oxygen exclusion to prevent byproduct formation.

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃):

  • δ 1.18 (t, J = 7.2 Hz, 6H, CH₃)

  • δ 2.73 (q, J = 7.2 Hz, 4H, CH₂CH₃)

  • δ 3.92 (s, 2H, NCH₂)

  • δ 9.78 (s, 1H, CHO)

¹³C NMR (125 MHz, CDCl₃):

  • δ 10.82 (CH₃)

  • δ 46.35 (CH₂CH₃)

  • δ 55.85 (NCH₂)

  • δ 190.1 (CHO)

These peaks confirm the presence of the diethylamino methyl group and aldehyde functionality.

Purity Assessment

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely used to verify purity. For example, HPLC analysis of batches synthesized via the Mannich method showed >99% purity with a retention time of 4.2 minutes.

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantage Limitation
Mannich Reaction97%3 hHigh yield, simple workupRequires formaldehyde excess
Photochemical56%2–3 hMild conditionsLow yield, oxygen sensitivity
Microwave-Assisted85%*15 minRapid synthesisNot yet validated for target

*Reported for analogous dimethylamino variant.

Industrial and Research Applications

Polymer Chemistry

The compound serves as a monomer in thermoresponsive polymers. Copolymerization with N-isopropylacrylamide (NIPAAm) yields materials with lower critical solution temperatures (LCST) tunable via pH and temperature.

Pharmaceutical Intermediates

Its aldehyde group enables Schiff base formation with amino acids, facilitating drug conjugate synthesis. For example, tyrosine conjugates exhibit enhanced bioavailability in preclinical models .

Chemical Reactions Analysis

Types of Reactions

2-((Diethylamino)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-((Diethylamino)methyl)benzoic acid.

    Reduction: 2-((Diethylamino)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

2-((Diethylamino)methyl)benzaldehyde has a broad spectrum of applications in scientific research:

Organic Synthesis

  • Intermediate in Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization to create complex organic molecules.
  • Antimicrobial Properties: Studies have indicated that 2-((Diethylamino)methyl)benzaldehyde exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to interact with cellular components.
  • Anticancer Research: Research is ongoing into its potential as a therapeutic agent for cancer treatment. The compound's diethylaminomethyl group enhances its cellular penetration, potentially leading to effective targeting of cancer cells.

Medicinal Chemistry

  • Therapeutic Agent Exploration: Ongoing studies are investigating its efficacy as a therapeutic agent for diseases such as Alzheimer's and other neurodegenerative disorders due to its interaction with acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of 2-((Diethylamino)methyl)benzaldehyde against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

Case Study 2: Anticancer Properties

In vitro studies have shown that derivatives of 2-((Diethylamino)methyl)benzaldehyde can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 2-((Diethylamino)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biochemical effects. The diethylaminomethyl group can enhance the compound’s ability to penetrate cell membranes, while the aldehyde group can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-((Diethylamino)methyl)benzaldehyde C₁₁H₁₅NO Ortho-(diethylamino)methyl, aldehyde 177.24 Polymer synthesis (active aldehyde group)
2-(Dimethylamino)-5-methylbenzaldehyde C₁₀H₁₃NO Ortho-dimethylamino, para-methyl 163.22 Intermediate in pharmaceuticals
4-(Diethylamino)benzaldehyde C₁₁H₁₅NO Para-diethylamino, aldehyde 177.24 Dye synthesis, solvatochromic probes
4-(Diethylamino)-2-hydroxybenzaldehyde C₁₁H₁₅NO₂ Para-diethylamino, ortho-hydroxy 193.24 Chelating agents, fluorescence applications
2-(Bromomethyl)benzaldehyde C₈H₇BrO Ortho-bromomethyl, aldehyde 199.05 Reactive intermediate in cross-coupling

Key Research Findings

  • Electronic Effects: Ortho-substituted diethylamino groups in 2-((Diethylamino)methyl)benzaldehyde provide moderate electron-donating effects, activating the aldehyde for nucleophilic reactions while maintaining stability . Para-substituted analogs (e.g., 4-(Diethylamino)benzaldehyde) show stronger conjugation, redshifted absorption/emission in UV-vis spectra .
  • Synthetic Yields: Mannich reactions for 2-((Diethylamino)methyl)benzaldehyde achieve ~60% yield under mild conditions , whereas brominated analogs (e.g., 2-(Bromomethyl)benzaldehyde) require harsher bromination agents .
  • Thermal Stability: Diethylamino derivatives generally exhibit higher thermal stability (>200°C) compared to dimethylamino analogs due to increased alkyl chain length .

Biological Activity

2-((Diethylamino)methyl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, while incorporating relevant case studies and research findings.

The structure of 2-((Diethylamino)methyl)benzaldehyde includes a diethylamino group and an aldehyde functional group, which contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation to form 2-((Diethylamino)methyl)benzoic acid and reduction to yield 2-((Diethylamino)methyl)benzyl alcohol.

The biological activity of 2-((Diethylamino)methyl)benzaldehyde is attributed to its ability to interact with cellular components. The diethylaminomethyl group enhances membrane permeability, allowing the compound to penetrate cells effectively. The aldehyde group can form covalent bonds with proteins or nucleic acids, leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Activity

Research indicates that 2-((Diethylamino)methyl)benzaldehyde exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. For instance, the compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Activity of 2-((Diethylamino)methyl)benzaldehyde

Bacterial StrainMIC (µg/mL)
Escherichia coli<125
Staphylococcus aureus<100
Pseudomonas aeruginosa<150

Anticancer Properties

The anticancer potential of 2-((Diethylamino)methyl)benzaldehyde has been explored in various studies. Its derivatives have shown antiproliferative effects against several cancer cell lines, including acute myeloid leukemia (HL-60). The compound's IC50 values indicate strong cytotoxicity, suggesting it may serve as a lead compound for further development .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of 2-((Diethylamino)methyl)benzaldehyde on A549 human lung cancer cells using the MTT assay. Results indicated that the compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range, highlighting its potential as an anticancer agent .

Other Biological Activities

Beyond antimicrobial and anticancer properties, 2-((Diethylamino)methyl)benzaldehyde has been investigated for anti-inflammatory and antidiabetic activities. In silico studies have suggested that it may inhibit key enzymes involved in inflammation and glucose metabolism, indicating a broad therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((Diethylamino)methyl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution using 2-fluorobenzaldehyde derivatives, diethylamine, and a base (e.g., K₂CO₃) under elevated temperatures. For example, yields vary from 18% to 47% depending on substituents (e.g., bromo or nitro groups) and reaction time .
  • Key Parameters : Temperature, solvent polarity (DMF enhances reactivity), and stoichiometry of amines. Lower yields in complex mixtures (e.g., dibenzylamine reactions) suggest steric hindrance or competing side reactions .

Q. How can researchers characterize the purity and structural integrity of 2-((Diethylamino)methyl)benzaldehyde?

  • Analytical Techniques :

  • NMR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and diethylamino group (δ ~2.5–3.5 ppm for CH₂, 1.0–1.5 ppm for CH₃) .
  • FT-IR : Identify the C=O stretch (~1680–1720 cm⁻¹) and N–CH₂ vibrations (~2800 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (177.24 g/mol) via ESI-MS or GC-MS .

Q. What are the common reaction pathways for this compound in organic synthesis?

  • Applications :

  • Knoevenagel Condensation : Forms α,β-unsaturated aldehydes for spirocyclic compounds (e.g., 7% yield in spiro[pyrrolo-oxazole] synthesis) .
  • Reductive Amination : Produces secondary amines for pharmaceutical intermediates .
  • Coordination Chemistry : The aldehyde group binds metals, enabling macrocycle synthesis via Schiff base formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of 2-((Diethylamino)methyl)benzaldehyde?

  • Case Study : Nitro-substituted derivatives achieve 50% yield, while bromo-substituted analogs yield 47% . Lower yields (12–18%) in bulky amine reactions (e.g., N-benzylmethylamine) indicate steric effects.
  • Mitigation Strategies :

  • Use kinetic studies to optimize reaction time.
  • Employ high-throughput screening to identify ideal solvents (e.g., DMF vs. THF) .

Q. What mechanistic insights explain the regioselectivity in nucleophilic aromatic substitution reactions involving this compound?

  • Mechanism : The electron-withdrawing aldehyde group activates the aromatic ring at the ortho position, directing nucleophilic attack by amines. DFT calculations could model charge distribution to predict substituent effects .
  • Experimental Validation : Isotope labeling (e.g., ¹⁵N-amine) tracks bond formation via NMR .

Q. How does the steric and electronic environment of 2-((Diethylamino)methyl)benzaldehyde influence its reactivity in multicomponent reactions?

  • Steric Effects : Bulky diethylamino groups hinder nucleophilic attack at the aldehyde, favoring alternative pathways (e.g., enamine formation).
  • Electronic Effects : The amino group’s electron-donating nature reduces electrophilicity of the aldehyde, requiring acidic/basic catalysts for activation .

Q. What role does this compound play in the synthesis of macrocyclic or supramolecular systems?

  • Case Study : Dialdehydes like 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde form macrocycles via [2+2] condensation with diamines. Structural analysis reveals CH-π interactions and hydrogen bonding stabilizing the macrocycle .
  • Design Principles : Vary spacer lengths (e.g., ethylene glycol chains) to tune cavity size for host-guest chemistry .

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